Usp5-IN-1

Descripción

BenchChem offers high-quality Usp5-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Usp5-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

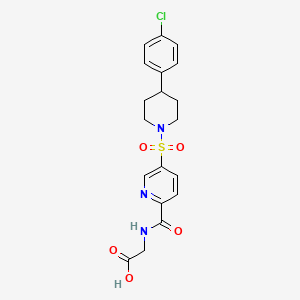

C19H20ClN3O5S |

|---|---|

Peso molecular |

437.9 g/mol |

Nombre IUPAC |

2-[[5-[4-(4-chlorophenyl)piperidin-1-yl]sulfonylpyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H20ClN3O5S/c20-15-3-1-13(2-4-15)14-7-9-23(10-8-14)29(27,28)16-5-6-17(21-11-16)19(26)22-12-18(24)25/h1-6,11,14H,7-10,12H2,(H,22,26)(H,24,25) |

Clave InChI |

HIWYRXWPCQHOSO-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)C(=O)NCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Usp5-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5). This document details the molecular interactions, quantitative efficacy, experimental methodologies, and the impact of Usp5-IN-1 on key cellular signaling pathways.

Core Mechanism of Action: Competitive Inhibition of the USP5 ZnF-UBD

Usp5-IN-1 functions as a selective and competitive inhibitor of the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5.[1][2] The primary mechanism involves Usp5-IN-1 directly competing with ubiquitin for binding to this specific domain. By occupying the ZnF-UBD, Usp5-IN-1 effectively blocks the initial recognition and binding of polyubiquitin chains to the USP5 enzyme. This prevention of substrate binding subsequently inhibits the catalytic activity of USP5, leading to a halt in the hydrolysis of ubiquitin chains.[1][2] Consequently, the disassembly of unanchored polyubiquitin chains is hindered, a key function of USP5 in maintaining the cellular pool of monoubiquitin.[3][4][5]

Quantitative Data Summary

The efficacy of Usp5-IN-1 has been quantified through various in vitro assays, measuring its binding affinity and inhibitory concentration. The following table summarizes the key quantitative data for Usp5-IN-1.

| Parameter | Value | Target/Substrate | Assay Type |

| KD | 2.8 µM | USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) |

| IC50 | 7 µM | N-terminally fluorescently labeled ubiquitin displacement from USP5 ZnF-UBD | Fluorescence Competition Assay |

| IC50 | 46 µM | N-terminally fluorescently labeled ubiquitin displacement from full-length USP5 | Fluorescence Competition Assay |

| IC50 | 0.8 µM | Lys48-linked diubiquitin (DU48-03 substrate) cleavage | In vitro deubiquitination assay |

| IC50 | 26 µM | Lys48-linked diubiquitin (DU48-02 substrate) cleavage | In vitro deubiquitination assay |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of Usp5-IN-1.

Fluorescence Competition Assay

This assay is employed to determine the ability of Usp5-IN-1 to displace a fluorescently labeled ubiquitin probe from the USP5 ZnF-UBD.

-

Materials:

-

Biotinylated USP5 ZnF-UBD or full-length USP5 protein

-

Streptavidin-coated 384-well black flat-bottomed plates

-

N-terminally FITC-labeled Ubiquitin (FITC-Ub)

-

Usp5-IN-1 at various concentrations

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20 (v/v), 1% DMSO (v/v)

-

Plate reader capable of measuring fluorescence polarization or intensity

-

-

Procedure:

-

Incubate 20 µL of 1 µM biotinylated USP5 protein in the wells of a streptavidin-coated plate for 1 hour at 4°C to allow for protein capture.

-

Wash the wells three times with 50 µL of assay buffer to remove any unbound protein.

-

Prepare a two-fold dilution series of Usp5-IN-1 in the assay buffer.

-

Add 20 µL of the Usp5-IN-1 dilutions and 0.2 µM FITC-Ub to the wells.

-

Incubate the plate for 1 hour at 4°C to allow for competitive binding.

-

Wash the wells seven times with 50 µL of assay buffer to remove unbound FITC-Ub.

-

Measure the fluorescence intensity or polarization in each well using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition (decrease in fluorescence signal) against the logarithm of the Usp5-IN-1 concentration and fitting the data to a dose-response curve.[6]

-

In Vitro Deubiquitination Assay

This assay directly measures the inhibitory effect of Usp5-IN-1 on the catalytic activity of USP5.

-

Materials:

-

Recombinant USP5 enzyme

-

Lys48-linked diubiquitin (or other polyubiquitin chains) as a substrate

-

Usp5-IN-1 at various concentrations

-

10X DUB Assay Buffer: 500mM Tris-HCl pH 7.2, 50mM MgCl2, 250mM KCl, 10mM DTT

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

-

-

Procedure:

-

Prepare a reaction mixture containing 1X DUB assay buffer, a fixed concentration of recombinant USP5, and varying concentrations of Usp5-IN-1.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the deubiquitination reaction by adding the Lys48-linked diubiquitin substrate to the mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chains.

-

Quantify the band intensities to determine the extent of substrate cleavage at different inhibitor concentrations.

-

The IC50 value is calculated by plotting the percentage of inhibition of ubiquitin chain cleavage against the logarithm of the Usp5-IN-1 concentration.[3][7]

-

Surface Plasmon Resonance (SPR) Assay

SPR is utilized to measure the direct binding affinity (KD) of Usp5-IN-1 to the USP5 ZnF-UBD.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

Biotinylated USP5 ZnF-UBD

-

Usp5-IN-1 at various concentrations

-

Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20 (v/v), 1% DMSO (v/v)

-

-

Procedure:

-

Immobilize the biotinylated USP5 ZnF-UBD onto the streptavidin-coated sensor chip.

-

Prepare a series of Usp5-IN-1 dilutions in the running buffer.

-

Inject the Usp5-IN-1 solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the binding response in real-time.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (KD), which represents the binding affinity.[6]

-

Signaling Pathway Interactions

Inhibition of USP5 by Usp5-IN-1 has significant downstream effects on various signaling pathways critical in cellular homeostasis and disease, particularly in cancer.

USP5 and the p53 Signaling Pathway

USP5 is a negative regulator of the p53 tumor suppressor pathway. By disassembling unanchored polyubiquitin chains, USP5 maintains the pool of free ubiquitin, which is necessary for the proteasomal degradation of p53. Inhibition of USP5 by Usp5-IN-1 leads to an accumulation of unanchored polyubiquitin chains. These chains compete with ubiquitinated p53 for proteasome binding, resulting in the stabilization and activation of p53.[3][4] This activation can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Usp5-IN-1 inhibits USP5, leading to poly-ubiquitin accumulation and p53 stabilization.

USP5 and the Wnt/β-catenin Signaling Pathway

USP5 can also positively regulate the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing β-catenin, a key transcriptional co-activator in this pathway. By preventing the degradation of β-catenin, USP5 promotes its nuclear translocation and the subsequent transcription of Wnt target genes, which are often implicated in cell proliferation and survival. Usp5-IN-1, by inhibiting USP5, can lead to the downregulation of the Wnt/β-catenin pathway.

Caption: Usp5-IN-1 inhibits USP5, promoting β-catenin degradation and downregulating Wnt signaling.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a USP5 inhibitor like Usp5-IN-1.

Caption: A generalized workflow for the discovery and characterization of USP5 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. liverpool.ac.uk [liverpool.ac.uk]

The Core Interaction: A Technical Guide to Usp5-IN-1 and the USP5 ZnF-UBD Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitor Usp5-IN-1 and its interaction with the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5). USP5, also known as Isopeptidase T (ISOT), is a deubiquitinating enzyme crucial for maintaining ubiquitin homeostasis by processing unanchored polyubiquitin chains.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] Usp5-IN-1 is a competitive inhibitor that specifically targets the ZnF-UBD of USP5, offering a promising avenue for modulating USP5 activity.[5][6]

Executive Summary

Usp5-IN-1 is a selective, competitive inhibitor of the USP5 ZnF-UBD.[5] It functions by blocking the binding of ubiquitin to this domain, thereby inhibiting the catalytic activity of USP5 and preventing the hydrolysis of ubiquitin chains.[5] This inhibitor demonstrates significant selectivity for the USP5 ZnF-UBD over other homologous domains.[5] The following guide details the quantitative interaction data, experimental methodologies used for its characterization, and the broader context of USP5 signaling pathways.

Quantitative Interaction Data

The binding affinity and inhibitory potency of Usp5-IN-1 against the USP5 ZnF-UBD and the full-length USP5 protein have been characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of Usp5-IN-1

| Target Domain | Method | Dissociation Constant (KD) | Reference |

| USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) | 2.8 µM | [5] |

| USP5 ZnF-UBD | Surface Plasmon Resonance (SPR) | 12 ± 3 µM (for compound 1, a precursor to Usp5-IN-1) | [7] |

Table 2: Inhibitory Activity of Usp5-IN-1

| Assay | Substrate | IC50 | Reference |

| USP5 Cleavage Assay | Lys48-linked diubiquitin (DU48-02) | 26 µM | [5] |

| USP5 Cleavage Assay | Lys48-linked diubiquitin (DU48-03) | 0.8 µM | [5] |

| Fluorescence Competition Assay (displacement of FITC-labeled ubiquitin) | USP5 ZnF-UBD | 7 µM | [5] |

| Fluorescence Competition Assay (displacement of FITC-labeled ubiquitin) | Full-length USP5 | 46 µM | [5] |

| In vitro USP5 catalytic activity assay | Ub2K48 substrate | 26 ± 9 µM | [7] |

Experimental Protocols

The characterization of the Usp5-IN-1 and USP5 ZnF-UBD interaction relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[8]

Objective: To determine the dissociation constant (KD) of Usp5-IN-1 binding to the USP5 ZnF-UBD.

Methodology:

-

Immobilization: Biotinylated USP5 ZnF-UBD is captured on a streptavidin-conjugated sensor chip. An empty flow cell is used for reference subtraction.[7]

-

Analyte Preparation: Serial dilutions of Usp5-IN-1 are prepared in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20, 1% DMSO).[7]

-

Binding Measurement: The Usp5-IN-1 solutions are injected over the sensor chip surface at a constant flow rate.[7] The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.[8]

-

Data Analysis: The equilibrium binding responses are plotted against the Usp5-IN-1 concentrations. The KD value is then calculated by fitting the data to a steady-state affinity model.[7]

Fluorescence Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its binding site.

Objective: To determine the IC50 value of Usp5-IN-1 for the displacement of fluorescently labeled ubiquitin from the USP5 ZnF-UBD and full-length USP5.

Methodology:

-

Protein Immobilization: Biotinylated USP5 ZnF-UBD or full-length USP5 is incubated in streptavidin-coated 384-well black flat-bottomed plates.[7] Unbound protein is removed by washing.[7]

-

Competition Reaction: A fixed concentration of N-terminally FITC-labeled ubiquitin is mixed with a serial dilution of Usp5-IN-1.[7] This mixture is then added to the wells containing the immobilized USP5 protein and incubated.[7]

-

Signal Detection: After incubation, the wells are washed to remove unbound FITC-ubiquitin.[7] The remaining fluorescence is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[7]

-

Data Analysis: The fluorescence signal is plotted against the logarithm of the Usp5-IN-1 concentration. The IC50 value is determined by fitting the data to a dose-response curve.[7]

In Vitro Deubiquitination Assay

This assay directly measures the enzymatic activity of USP5 on a specific ubiquitin substrate.

Objective: To determine the IC50 of Usp5-IN-1 for the inhibition of USP5's catalytic activity.

Methodology:

-

Reaction Setup: Recombinant USP5 enzyme is pre-incubated with varying concentrations of Usp5-IN-1 in an appropriate assay buffer.

-

Substrate Addition: The reaction is initiated by adding a fluorogenic ubiquitin substrate, such as Lys48-linked di-ubiquitin (Ub2K48) with an internally quenched fluorophore.[7]

-

Signal Measurement: The increase in fluorescence, resulting from the cleavage of the ubiquitin substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response inhibition curve.[7]

Signaling Pathways and Logical Relationships

USP5 is a key regulator in several critical cellular signaling pathways. Usp5-IN-1, by inhibiting USP5, can modulate these pathways.

USP5 Interaction and Inhibition by Usp5-IN-1

The core mechanism involves the competitive binding of Usp5-IN-1 to the ZnF-UBD of USP5, which prevents the recognition of the C-terminal diglycine motif of ubiquitin.[5][9] This allosterically inhibits the catalytic activity of USP5.[3]

Caption: Usp5-IN-1 competitively inhibits USP5 activity.

Key Signaling Pathways Regulated by USP5

USP5 has been shown to regulate multiple signaling pathways implicated in cancer and other diseases.

References

- 1. Structure and function of USP5: Insight into physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. structure-and-function-of-usp5-insight-into-physiological-and-pathophysiological-roles - Ask this paper | Bohrium [bohrium.com]

- 3. biorxiv.org [biorxiv.org]

- 4. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-Activity Relationship of USP5 Inhibitors. | BioGRID [thebiogrid.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. The ubiquitin binding domain ZnF UBP recognizes the C-terminal diglycine motif of unanchored ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

Usp5-IN-1: A Technical Guide to Early-Stage Research and Preclinical Studies

Introduction: Ubiquitin-Specific Protease 5 (USP5), also known as Isopeptidase T, is a deubiquitinating enzyme (DUB) crucial for maintaining cellular homeostasis by recycling ubiquitin.[1][2] USP5 disassembles unanchored polyubiquitin chains to maintain the pool of monoubiquitin and also stabilizes specific protein substrates by removing their ubiquitin tags.[3][4][5] Its overexpression and critical roles in regulating oncoproteins and tumor suppressors have implicated it in the progression of various cancers, including pancreatic, lung, and breast cancer, making it a compelling target for therapeutic intervention.[1][3][4][6]

Usp5-IN-1 (also referred to as compound 64) has emerged as a key chemical probe for studying USP5 function.[7][8] It is a selective, competitive inhibitor that targets the Zinc Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5, providing a valuable tool for early-stage drug discovery and preclinical research.[7][9] This guide provides an in-depth overview of the foundational research on Usp5-IN-1, detailing its mechanism, in vitro activity, and the experimental protocols used for its characterization.

Mechanism of Action

Usp5-IN-1 functions as an allosteric inhibitor of USP5.[10] It selectively binds to the ZnF-UBD, a domain that specifically recognizes the C-terminal diglycine motif of ubiquitin.[7][11] By occupying this ubiquitin-binding site, Usp5-IN-1 competitively blocks the recruitment of polyubiquitin chains to the enzyme.[7] This prevention of substrate binding allosterically inhibits the catalytic activity of USP5, hindering the hydrolysis of isopeptide bonds and the disassembly of polyubiquitin chains, particularly K48-linked chains.[7][10]

The downstream cellular consequence of USP5 inhibition is the accumulation of unanchored polyubiquitin chains.[5] These chains can competitively bind to proteasomes, preventing the degradation of other ubiquitinated proteins.[4][5] This can lead to the stabilization of key tumor suppressors like p53, which is otherwise targeted for proteasomal degradation.[4][5] Conversely, inhibition of USP5 can also prevent the deubiquitination and subsequent stabilization of oncoproteins that are its substrates, such as Cyclin D1 (CCND1).[4][12]

Caption: Mechanism of Usp5-IN-1 action on the USP5 enzyme.

Quantitative Data

The following tables summarize the key quantitative data from in vitro characterization of Usp5-IN-1.

Table 1: In Vitro Activity & Binding Affinity of Usp5-IN-1

| Parameter | Target | Value | Assay Method | Reference |

|---|---|---|---|---|

| Binding Affinity (KD) | USP5 ZnF-UBD | 2.8 µM | Surface Plasmon Resonance (SPR) | [7][9] |

| IC50 (Catalytic Inhibition) | Full-length USP5 | 26 µM | IQF Assay (K48-linked di-ubiquitin) | [10] |

| IC50 (Catalytic Inhibition) | Full-length USP5 | 0.8 µM | Cleavage Assay (DU48-03 substrate) | [7] |

| IC50 (Catalytic Inhibition) | Full-length USP5 | 26 µM | Cleavage Assay (DU48-02 substrate) | [7] |

| IC50 (Ubiquitin Displacement) | USP5 ZnF-UBD | 7 µM | Fluorescence Competition | [7] |

| IC50 (Ubiquitin Displacement) | Full-length USP5 | 46 µM | Fluorescence Competition |[7] |

Table 2: Selectivity Profile of Usp5-IN-1

| Parameter | Target | Value | Assay Method | Reference |

|---|

| Selectivity | 9 Homologous ZnF-UBD Proteins | ≥30-fold | Not Specified |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key assays used to characterize Usp5-IN-1.

Caption: A generalized workflow for in vitro inhibitor characterization.

In Vitro Deubiquitination Assay

This assay measures the enzymatic activity of USP5 on a ubiquitin substrate and its inhibition by Usp5-IN-1.

-

Principle: A fluorogenic substrate, such as Ubiquitin-AMC (7-amido-4-methylcoumarin) or an internally quenched fluorophore (IQF) linked to a di-ubiquitin chain, is used.[10][13] When the substrate is intact, the fluorescence is quenched. Upon cleavage by USP5, the fluorophore is released, producing a measurable signal proportional to enzyme activity.

-

Materials:

-

Protocol:

-

Pre-incubate USP5 enzyme with varying concentrations of Usp5-IN-1 (or DMSO vehicle control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission at 350/460 nm for AMC).[13]

-

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of Usp5-IN-1 required to inhibit 50% of USP5's catalytic activity.

Fluorescence Competition Assay

This assay quantifies the ability of Usp5-IN-1 to displace ubiquitin from the USP5 ZnF-UBD.

-

Principle: Biotinylated USP5 (either full-length or the isolated ZnF-UBD) is immobilized on a streptavidin-coated plate. A fluorescently-labeled ubiquitin (e.g., FITC-Ub) is added. In the absence of a competitor, FITC-Ub binds to USP5, and its fluorescence can be measured after washing away unbound molecules. Usp5-IN-1 competes for the same binding site, displacing FITC-Ub and causing a dose-dependent decrease in the measured fluorescence.[10]

-

Materials:

-

Protocol:

-

Immobilize biotinylated USP5 protein onto the streptavidin-coated wells and incubate for 1 hour at 4°C. Wash wells to remove unbound protein.

-

Add a solution containing a fixed concentration of FITC-Ub and a serial dilution of Usp5-IN-1 to the wells.

-

Incubate for 1 hour at 4°C to allow binding competition to reach equilibrium.

-

Wash the wells extensively to remove unbound FITC-Ub and inhibitor.

-

Measure the remaining fluorescence in each well using a microplate reader (e.g., excitation/emission at 485/528 nm for FITC).[10]

-

-

Data Analysis: Plot the fluorescence signal against the Usp5-IN-1 concentration and fit to a dose-response curve to determine the IC50 for ubiquitin displacement.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding kinetics and affinity between Usp5-IN-1 and its target protein.

-

Principle: This label-free technology measures changes in mass on the surface of a sensor chip. USP5 ZnF-UBD is immobilized on the chip. When Usp5-IN-1 is flowed over the surface, it binds to the protein, causing an increase in the refractive index, which is detected as a response. The rate of association and dissociation can be measured to calculate the dissociation constant (KD).[10]

-

Materials:

-

Protocol:

-

Immobilize the biotinylated USP5 ZnF-UBD onto the surface of an SA sensor chip. An empty flow cell is used for reference subtraction.

-

Perform multi-cycle kinetics by injecting serial dilutions of Usp5-IN-1 over the chip surface at a constant flow rate for a set contact time (e.g., 60-120 s).

-

Follow with a dissociation phase where only running buffer is flowed over the chip (e.g., 60-120 s).

-

Regenerate the chip surface if necessary between cycles.

-

-

Data Analysis: The resulting sensorgrams (response vs. time) are analyzed. KD values are calculated by fitting the data to a steady-state affinity model.[10]

Signaling Pathways and Therapeutic Potential

Inhibition of USP5 with probes like Usp5-IN-1 has been shown to impact several critical cancer-related signaling pathways. While research on Usp5-IN-1 itself is in early stages, studies on USP5 knockdown and next-generation derivatives provide a clear rationale for its therapeutic potential.[8]

p53 Tumor Suppressor Pathway

USP5 inhibition indirectly activates the p53 pathway. By causing the accumulation of unanchored polyubiquitin, USP5 inhibitors prevent the proteasome from recognizing and degrading ubiquitinated p53.[4][5] This leads to increased p53 stability and transcriptional activity, promoting cell cycle arrest and apoptosis in cancer cells.[5][14]

Caption: USP5 inhibition leads to p53 stabilization.

Oncogenic Signaling Pathways

Studies on derivatives of Usp5-IN-1 have demonstrated that inhibiting USP5 can significantly suppress key oncogenic pathways.

-

mTORC1 and Erk1/2 Pathways: In cholangiocarcinoma cells, USP5 inhibition with Usp5-IN-1 derivatives led to significant downregulation of the mTORC1 and Erk1/2 pathways, which are central to cell proliferation and survival.[8]

-

Wnt/β-catenin Pathway: USP5 is known to deubiquitinate and stabilize β-catenin, a key effector of the Wnt pathway.[14] Inhibition of USP5 would therefore be expected to promote β-catenin degradation and suppress Wnt-driven cell growth.

Caption: Inhibition of oncogenic pathways via USP5 blockade.

Summary and Future Directions

Usp5-IN-1 is a foundational tool compound that has been instrumental in validating the ZnF-UBD of USP5 as a druggable allosteric site.[9][10] Early research successfully characterized its mechanism and in vitro biochemical activity, establishing it as a selective chemical probe.[7] However, the initial studies acknowledged that its potency required further optimization for robust application in cellular and in vivo models.[8][10]

Subsequent research has focused on structurally modifying the Usp5-IN-1 scaffold to enhance cell permeability and inhibitory activity.[8] These efforts have yielded derivatives with improved potency against cholangiocarcinoma cells, demonstrating the promise of this chemical series.[8] The continued development of USP5 inhibitors, building on the principles established by Usp5-IN-1, holds significant potential for cancer therapy by targeting the fundamental cellular process of ubiquitin homeostasis.[1][3]

References

- 1. What are USP5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of USP5-IN-1 derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. USP5 and ubiquitin interaction assay – NaNoBRET – openlabnotebooks.org [openlabnotebooks.org]

- 12. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deubiquitinases in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deubiquitinases (DUBs) are a class of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by reversing the process of ubiquitination.[1] This post-translational modification is central to regulating protein stability, localization, and activity, thereby influencing a vast array of cellular processes.[2] In the context of oncology, the dysregulation of DUBs has been increasingly implicated in tumorigenesis, cancer progression, and therapeutic resistance.[3] These enzymes can act as either oncogenes or tumor suppressors, depending on their specific substrates and the cellular context, making them attractive targets for novel cancer therapies.[4] This technical guide provides an in-depth overview of the role of DUBs in cancer, focusing on their involvement in key signaling pathways, their potential as therapeutic targets, and detailed methodologies for their study.

Key Signaling Pathways Regulated by DUBs in Oncology

Deubiquitinases are integral components of numerous signaling pathways that are frequently dysregulated in cancer. By modulating the ubiquitination status of key signaling proteins, DUBs can profoundly impact cellular outcomes such as proliferation, apoptosis, and DNA repair.

The p53 Signaling Pathway: A Tug-of-War Regulated by USP7

The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6] The deubiquitinase USP7 (also known as HAUSP) plays a pivotal, yet complex, role in this pathway by deubiquitinating both p53 and MDM2.[7][8] Under normal physiological conditions, USP7 preferentially binds to and stabilizes MDM2, thereby promoting the degradation of p53.[9] However, in response to cellular stress, this interaction can be modulated, leading to the stabilization of p53.[9] The competitive binding of p53 and MDM2 to the N-terminal TRAF-like domain of USP7 is a key regulatory mechanism in this pathway.[6][10]

Caption: The USP7-p53-MDM2 signaling axis.

The NF-κB Signaling Pathway: A Balancing Act by A20 and CYLD

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, immunity, cell proliferation, and survival.[11] Its constitutive activation is a hallmark of many cancers.[12] The activity of NF-κB is tightly regulated by ubiquitination. Several DUBs, including A20 (TNFAIP3) and CYLD, act as negative regulators of this pathway.[12] A20, for instance, has a dual function: its OTU domain removes K63-linked ubiquitin chains from RIPK1, while its ZNF4 domain promotes K48-linked ubiquitination, leading to RIPK1's degradation.[12] CYLD, on the other hand, deubiquitinates TRAF2 and NEMO, thereby inhibiting the activation of the IKK complex.[13]

References

- 1. Deubiquitinase dynamics: methodologies for understanding substrate interactions [bmbreports.org]

- 2. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Atlas of Altered Expression of Deubiquitinating Enzymes in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]

- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate identification and specificity profiling of deubiquitylases against endogenously-generated ubiquitin-protein conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for Usp5-IN-1 in In-Vitro Assays

Application Notes and Protocols for Usp5-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp5-IN-1 is a selective, competitive inhibitor of the Ubiquitin-Specific Protease 5 (USP5) zinc finger ubiquitin-binding domain (ZnF-UBD). By binding to this domain, Usp5-IN-1 allosterically inhibits the catalytic activity of USP5, preventing the cleavage of ubiquitin chains from their substrates. USP5 is a crucial deubiquitinase involved in a myriad of cellular processes, including DNA damage repair, immune signaling, and the regulation of oncogenic pathways. Its inhibition is a promising therapeutic strategy for various diseases, particularly cancer. These application notes provide a comprehensive guide for the utilization of Usp5-IN-1 in cell culture experiments, including its mechanism of action, protocols for key cellular assays, and expected outcomes.

Mechanism of Action

Usp5-IN-1 targets the ZnF-UBD of USP5, a domain essential for the recognition and binding of the C-terminus of ubiquitin. By competitively blocking this interaction, Usp5-IN-1 prevents the proper positioning of polyubiquitin chains within the catalytic site of the enzyme, thereby inhibiting its deubiquitinating activity. This leads to an accumulation of polyubiquitinated proteins, which can trigger various downstream cellular events. While Usp5-IN-1 itself has shown robust activity in biochemical assays, its efficacy in cellular models may be limited by its cell permeability. More recent studies have focused on derivatives of Usp5-IN-1 with improved cellular uptake and activity. The cellular phenotypes observed with these derivatives, such as inhibition of the mTORC1 and Erk1/2 signaling pathways, induction of cell cycle arrest, apoptosis, and ferroptosis, are thought to be a direct consequence of USP5 inhibition.

A diagram illustrating the mechanism of action of Usp5-IN-1 is provided below.

Caption: Mechanism of Usp5-IN-1 action on USP5.

Quantitative Data

The following table summarizes the key quantitative data for Usp5-IN-1 and its more cell-permeable derivatives, providing a reference for experimental design.

| Compound | Target | Assay Type | Value | Reference |

| Usp5-IN-1 | USP5 ZnF-UBD | Dissociation Constant (KD) | 2.8 µM | [1] |

| USP5 | In vitro di-ubiquitin cleavage (DU48-03 substrate) | IC50 = 0.8 µM | [1] | |

| USP5 | In vitro di-ubiquitin cleavage (DU48-02 substrate) | IC50 = 26 µM | [1] | |

| Usp5-IN-1 derivative 1a | Cholangiocarcinoma cells (HCCC9810) | Cell Proliferation (CCK-8) | IC50 ≈ 5 µM (estimated) | |

| Usp5-IN-1 derivative 1h | Cholangiocarcinoma cells (HCCC9810) | Cell Proliferation (CCK-8) | IC50 ≈ 2.5 µM (estimated) |

Note: IC50 values for derivatives 1a and 1h are estimated based on graphical data from the source publication. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Before beginning any cellular experiments, it is crucial to prepare a stock solution of Usp5-IN-1. Due to its hydrophobic nature, DMSO is the recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced toxicity.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of Usp5-IN-1 on cell viability and proliferation.

Caption: Workflow for the Cell Proliferation (CCK-8) Assay.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Usp5-IN-1 in culture medium. A suggested starting range is 0.1 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the Usp5-IN-1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with Usp5-IN-1.

Materials:

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with Usp5-IN-1 at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells with Usp5-IN-1 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Ferroptosis Assay (Lipid ROS Measurement)

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

Materials:

-

6-well cell culture plates

-

BODIPY™ 581/591 C11 or a similar lipid peroxidation sensor

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed and treat cells with Usp5-IN-1 as described previously. Include a positive control for ferroptosis (e.g., erastin or RSL3) and a negative control (vehicle).

-

At the end of the treatment period, add the lipid ROS probe (e.g., BODIPY™ 581/591 C11 at a final concentration of 1-10 µM) to the culture medium.

-

Incubate for 30-60 minutes at 37°C.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometric analysis or observe them directly under a fluorescence microscope. For BODIPY™ 581/591 C11, an increase in green fluorescence indicates lipid peroxidation.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the mTORC1 and Erk1/2 pathways.

Caption: General workflow for Western Blot analysis.

Materials:

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Erk1/2, anti-Erk1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and treat with Usp5-IN-1 for the desired time (e.g., 6-24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by USP5 inhibition with Usp5-IN-1, leading to downstream cellular effects.

Caption: Signaling cascade following USP5 inhibition.

Conclusion

Usp5-IN-1 is a valuable tool for investigating the cellular functions of USP5. While its direct application in cell-based assays may require optimization due to potential permeability issues, the insights gained from its more permeable derivatives provide a strong rationale for its use. By employing the protocols outlined in these application notes, researchers can effectively probe the role of USP5 in various cellular contexts and explore its potential as a therapeutic target. It is recommended to always perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.

References

Application Notes and Protocols: Usp5-IN-1 in Cholangiocarcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Usp5-IN-1, a selective inhibitor of Ubiquitin Specific Peptidase 5 (USP5), in the context of cholangiocarcinoma (CCA) research. The document includes details on its mechanism of action, effects on CCA cell lines, and protocols for key experimental assays.

Introduction

Ubiquitin Specific Peptidase 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including DNA damage repair and oncogenesis.[1] In cholangiocarcinoma, USP5 has been identified as a potential therapeutic target. Usp5-IN-1 is a selective inhibitor of USP5, and while its direct intracellular activity and cell membrane penetration are still under investigation, its derivatives have shown potent anti-cancer effects in CCA cell lines.[1]

Mechanism of Action in Cholangiocarcinoma

Usp5-IN-1 and its more potent derivatives exert their effects on cholangiocarcinoma cells by inhibiting the catalytic activity of USP5. This inhibition has been shown to impact key signaling pathways involved in cancer cell proliferation and survival. Specifically, treatment with USP5 inhibitors leads to the downregulation of the mTORC1 and Erk1/2 signaling pathways .[1] This disruption of normal signaling cascades ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and ferroptosis .[1]

Another critical mechanism involves the USP5-YBX1 axis . USP5 can deubiquitinate and stabilize Y-box binding protein 1 (YBX1), a protein implicated in CCA progression.[2] By inhibiting USP5, Usp5-IN-1 can lead to the destabilization of YBX1, thereby suppressing tumor growth and metastasis.

Quantitative Data

| Compound | Target | Assay Type | IC50 / KD | Cell Line(s) | Reference |

| Usp5-IN-1 (compound 64) | USP5 | In vitro catalytic activity assay | IC50: 26 µM | N/A | [3] |

| Usp5-IN-1 (compound 64) | USP5 ZnF-UBD | Binding affinity | KD: 2.8 µM | N/A | [3] |

| Derivative 1a | USP5 | Cell Viability (CCK8) | More potent than Usp5-IN-1 | HCCC9810 | [1] |

| Derivative 1h | USP5 | Cell Viability (CCK8) | More potent than Usp5-IN-1 | HCCC9810 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of Usp5-IN-1 on the proliferation of cholangiocarcinoma cell lines.

Materials:

-

Cholangiocarcinoma cell lines (e.g., HCCC9810, RBE)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Usp5-IN-1 stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of Usp5-IN-1 in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the Usp5-IN-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells after treatment with Usp5-IN-1.

Materials:

-

Cholangiocarcinoma cell lines

-

6-well plates

-

Usp5-IN-1 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Usp5-IN-1 for a specified duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins in the mTORC1, Erk1/2, and USP5-YBX1 pathways.

Materials:

-

Cholangiocarcinoma cell lines

-

6-well plates

-

Usp5-IN-1 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Erk, anti-Erk, anti-YBX1, anti-USP5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with Usp5-IN-1 as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like β-actin.

References

- 1. Synthesis of USP5-IN-1 derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The deubiquitinase USP5 promotes cholangiocarcinoma progression by stabilizing YBX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Assessing Usp5-IN-1 Efficacy in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of Usp5-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 5 (USP5), in preclinical cancer research. The protocols outlined below cover in vitro and in vivo methodologies to characterize the inhibitor's anti-cancer activity and elucidate its mechanism of action.

Introduction to Usp5-IN-1

Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a critical role in cancer progression by stabilizing oncoproteins and key components of oncogenic signaling pathways. USP5 removes ubiquitin chains from target proteins, rescuing them from proteasomal degradation.[1] Elevated USP5 expression is observed in various cancers and is often associated with poor prognosis.[1][2] Usp5-IN-1 is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD), effectively blocking its catalytic activity.[3] By inhibiting USP5, Usp5-IN-1 promotes the degradation of oncoproteins, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][4][5]

Key Signaling Pathways Affected by Usp5-IN-1

Usp5-IN-1-mediated inhibition of USP5 impacts several critical cancer-related signaling pathways. The diagram below illustrates the central role of USP5 in protein stabilization and how its inhibition by Usp5-IN-1 can lead to anti-tumor effects.

Caption: USP5 Signaling Pathway and the Impact of Usp5-IN-1.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Usp5-IN-1 and its derivatives in biochemical and cell-based assays.

Table 1: Biochemical Assay Data for Usp5-IN-1

| Compound | Assay Type | Substrate | IC50 (µM) | Reference |

| Usp5-IN-1 | USP5 Cleavage Assay | Lys48-linked di-ubiquitin (DU48-03) | 0.8 | [3] |

| Usp5-IN-1 | USP5 Cleavage Assay | Lys48-linked di-ubiquitin (DU48-02) | 26 | [3] |

| Usp5-IN-1 | Fluorescence Displacement (from USP5 ZnF-UBD) | FITC-labeled Ubiquitin | 7 | [6] |

| Usp5-IN-1 | Fluorescence Displacement (from full-length USP5) | FITC-labeled Ubiquitin | 46 | [6] |

Table 2: Anti-proliferative Activity of USP5 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |

| Usp5-IN-1 Derivative 1a | HCCC9810 | Cholangiocarcinoma | CCK-8 | ~5 | [5] |

| Usp5-IN-1 Derivative 1h | HCCC9810 | Cholangiocarcinoma | CCK-8 | ~7 | [5] |

| WP1130 | A549 | Non-Small Cell Lung Cancer | CCK-8 | ~4 | [4] |

| WP1130 | H1299 | Non-Small Cell Lung Cancer | CCK-8 | ~5 | [4] |

| G9 (EOAI3402143) | A549 | Non-Small Cell Lung Cancer | CCK-8 | ~3 | [4] |

| G9 (EOAI3402143) | H1299 | Non-Small Cell Lung Cancer | CCK-8 | ~4 | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of Usp5-IN-1 are provided below.

In Vitro Efficacy Assessment

This protocol measures the effect of Usp5-IN-1 on the proliferation of cancer cells.

-

Workflow Diagram:

Caption: Cell Proliferation Assay Workflow.

-

Protocol:

-

Seed cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4]

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of Usp5-IN-1 in culture medium.

-

Replace the medium with fresh medium containing various concentrations of Usp5-IN-1 or vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[4]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

This assay assesses the long-term effect of Usp5-IN-1 on the clonogenic survival of cancer cells.

-

Protocol:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.[4]

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of Usp5-IN-1 or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde for 30 minutes.[4]

-

Stain the colonies with 0.1% crystal violet or Giemsa solution for 20 minutes.[4]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

-

This flow cytometry-based assay quantifies the induction of apoptosis by Usp5-IN-1.

-

Protocol:

-

Seed cells in 6-well plates and treat with Usp5-IN-1 or vehicle control for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

This technique is used to assess the effect of Usp5-IN-1 on the protein levels of USP5 substrates and downstream signaling molecules.

-

Workflow Diagram:

Caption: Western Blot Analysis Workflow.

-

Protocol:

-

Treat cells with Usp5-IN-1 for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., USP5, p53, MDM2, Cyclin D1, β-catenin, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Efficacy Assessment

This protocol describes the evaluation of Usp5-IN-1's anti-tumor activity in a mouse xenograft model.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²). When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[4]

-

Treatment Administration:

-

Usp5-IN-1 Treatment Group: Administer Usp5-IN-1 at a predetermined dose and schedule. Based on studies with similar USP5 inhibitors, a starting point could be intraperitoneal (i.p.) injection at a dose of 15 mg/kg body weight, formulated in a vehicle such as DMSO:polyethylene glycol 300:Tween-80:ddH₂O.[4] The frequency of administration would typically be daily or every other day.

-

Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the general health and behavior of the mice.

-

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

-

Analysis:

-

Excise the tumors, weigh them, and photograph them.

-

Process a portion of the tumor tissue for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Homogenize another portion of the tumor for Western blot analysis of target proteins.

-

-

Conclusion

The protocols and data presented in these application notes provide a robust framework for assessing the preclinical efficacy of Usp5-IN-1. By employing these methodologies, researchers can obtain critical data on the inhibitor's anti-proliferative, pro-apoptotic, and anti-tumor activities, as well as its impact on key cancer-related signaling pathways. This information is essential for the continued development of USP5 inhibitors as a promising class of anti-cancer therapeutics.

References

- 1. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of USP5-IN-1 derivatives as novel USP5 inhibitors with potent activity against cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Usp5-IN-1 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these disorders is the accumulation of misfolded and aggregated proteins, which overwhelms the cellular protein quality control machinery. The ubiquitin-proteasome system (UPS) is a primary pathway for the degradation of these aberrant proteins. Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme (DUB) that plays a crucial role in the UPS by recycling ubiquitin molecules from polyubiquitin chains, thereby preventing the degradation of ubiquitinated substrates.[1] Inhibition of USP5 presents a promising therapeutic strategy to enhance the clearance of toxic protein aggregates by promoting their degradation through the proteasome.[1]

Usp5-IN-1 is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD).[2] By blocking the binding of ubiquitin to this domain, Usp5-IN-1 inhibits the catalytic activity of USP5, leading to the accumulation of polyubiquitinated proteins and marking them for proteasomal degradation.[1][2] These application notes provide detailed protocols for utilizing Usp5-IN-1 in in vitro models of neurodegenerative diseases to investigate its potential as a therapeutic agent.

Mechanism of Action of Usp5-IN-1

The ubiquitin-proteasome system is a multi-step enzymatic cascade that tags proteins for degradation. Substrate proteins are tagged with polyubiquitin chains, which are recognized by the 26S proteasome for degradation. USP5 acts as a "rescuer" of these tagged proteins by cleaving the polyubiquitin chains, thus preventing their degradation.[1] Usp5-IN-1 inhibits this rescue function.

Caption: Usp5-IN-1 inhibits USP5, preventing the deubiquitination of misfolded proteins and promoting their degradation by the proteasome.

Data Presentation

The following tables provide a structured overview of the expected quantitative data from the described experimental protocols. These are representative tables, and the actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Usp5-IN-1 on Neuroblastoma Cell Viability

| Cell Line | Usp5-IN-1 IC₅₀ (µM) | Treatment Duration (h) |

| SH-SY5Y | Data not available | 72 |

| SK-N-BE(2)-C | Data not available | 72 |

| Kelly | Data not available | 72 |

Table 2: Expected Effect of Usp5-IN-1 on Protein Aggregation in a Cellular Model of Parkinson's Disease

| Treatment Group | α-Synuclein Aggregate Levels (% of Control) |

| Vehicle Control (SH-SY5Y + α-Syn PFFs) | 100% |

| Usp5-IN-1 (1 µM) | Expected Reduction |

| Usp5-IN-1 (5 µM) | Expected Greater Reduction |

| Usp5-IN-1 (10 µM) | Expected Most Significant Reduction |

Note: This table presents a hypothetical dose-dependent reduction of α-synuclein aggregates based on the mechanism of action of USP5 inhibitors.[1] PFFs (Pre-formed Fibrils) are used to induce aggregation.

Table 3: Anticipated Neuroprotective Effect of Usp5-IN-1 in a Primary Neuron Excitotoxicity Model

| Treatment Group | Neuronal Viability (% of Control) |

| Untreated Control | 100% |

| Glutamate (100 µM) | ~50% |

| Glutamate (100 µM) + Usp5-IN-1 (1 µM) | Expected Increase |

| Glutamate (100 µM) + Usp5-IN-1 (5 µM) | Expected Greater Increase |

| Glutamate (100 µM) + Usp5-IN-1 (10 µM) | Expected Most Significant Increase |

Note: This table illustrates the expected neuroprotective effects of Usp5-IN-1 against glutamate-induced excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Usp5-IN-1 in neurodegenerative disease models.

Protocol 1: Assessment of Usp5-IN-1 Cytotoxicity in a Neuroblastoma Cell Line (e.g., SH-SY5Y)

This protocol determines the cytotoxic effects of Usp5-IN-1 on a neuronal-like cell line.

Caption: Workflow for determining the IC₅₀ of Usp5-IN-1 using an MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Usp5-IN-1 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a serial dilution of Usp5-IN-1 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the Usp5-IN-1 dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value.

Protocol 2: In Vitro α-Synuclein Aggregation Seeding Assay

This protocol assesses the effect of Usp5-IN-1 on the seeded aggregation of α-synuclein in a cellular model of Parkinson's disease.

Caption: Workflow for evaluating the effect of Usp5-IN-1 on α-synuclein aggregation.

Materials:

-

SH-SY5Y cells

-

Recombinant human α-synuclein pre-formed fibrils (PFFs)

-

Usp5-IN-1

-

Poly-L-lysine coated coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody: anti-phospho-α-synuclein (Ser129)

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of Usp5-IN-1 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

Seeding: Add α-synuclein PFFs to the culture medium at a final concentration of 2 µg/mL.

-

Incubation: Incubate the cells for 48-72 hours to allow for the uptake of PFFs and the seeding of endogenous α-synuclein aggregation.

-

Immunofluorescence:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the secondary antibody and DAPI for 1 hour at room temperature.

-

-

Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number and area of intracellular α-synuclein aggregates per cell using image analysis software.

Protocol 3: Western Blot Analysis of Polyubiquitinated Proteins

This protocol is used to confirm the mechanism of action of Usp5-IN-1 by detecting the accumulation of polyubiquitinated proteins.

Caption: Workflow for detecting the accumulation of polyubiquitinated proteins.

Materials:

-

Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

-

Usp5-IN-1

-

RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-ubiquitin (e.g., P4D1 or FK2)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Treat neuronal cells with Usp5-IN-1 at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and DUB inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the intensity of the high molecular weight ubiquitin smear, which indicates the accumulation of polyubiquitinated proteins. Normalize the signal to a loading control like β-actin or GAPDH.

Conclusion

Usp5-IN-1 represents a valuable tool for investigating the role of the deubiquitinating enzyme USP5 in the pathogenesis of neurodegenerative diseases. The provided protocols offer a framework for assessing the therapeutic potential of Usp5-IN-1 in cellular models by evaluating its effects on cell viability, protein aggregation, and its direct target engagement through the accumulation of polyubiquitinated proteins. Further studies in more complex models, including primary neurons and in vivo animal models, will be crucial to fully elucidate the promise of USP5 inhibition as a disease-modifying strategy for neurodegenerative disorders.

References

- 1. agilent.com [agilent.com]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 4. Ubiquitin-specific protease-14 reduces cellular aggregates and protects against mutant huntingtin-induced cell degeneration: involvement of the proteasome and ER stress-activated kinase IRE1α - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Viral Infection Mechanisms Using Usp5-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the host antiviral response. By removing ubiquitin chains from target proteins, USP5 can modulate signaling pathways essential for viral replication and host immunity. Recent studies have identified USP5 as a potential therapeutic target for viral infections. Usp5-IN-1 is a selective, competitive inhibitor of the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD), offering a valuable tool for investigating the role of USP5 in viral life cycles and host-pathogen interactions.[1][2][3] These application notes provide detailed protocols for utilizing Usp5-IN-1 to explore its potential as an antiviral agent.

Mechanism of Action of USP5 in Viral Infections

USP5 has been shown to negatively regulate the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to viral infections.[1][4][5] USP5 can inhibit this pathway through multiple mechanisms:

-

Targeting of IRF3: USP5 directly interacts with and deubiquitinates Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production. Specifically, USP5 removes both K48-linked unanchored and K63-linked anchored polyubiquitin chains from IRF3, thereby inhibiting its activation and the subsequent antiviral response.[4][6][7]

-

Stabilization of SMURF1: USP5 can physically interact with and stabilize SMURF1 (Smad ubiquitination regulatory factor 1). This stabilization leads to a decrease in STAT1, another crucial component of the IFN signaling cascade.[1][5]

-

Modulation of RIG-I Signaling: USP5 has been implicated in the degradation of RIG-I, an intracellular sensor that recognizes viral RNA and initiates the IFN response.[8] By promoting the degradation of RIG-I, USP5 can dampen the host's ability to detect and respond to viral invasion.

In some contexts, USP5 may also play a pro-viral role, as its depletion has been shown to reduce the replication of certain viruses like Semliki Forest Virus (SFV). This highlights the complex and potentially virus-specific roles of USP5 during infection.

Quantitative Data for Usp5-IN-1 and Related Inhibitors

The following table summarizes the available quantitative data for Usp5-IN-1 and another USP5 inhibitor, PYR41. This information is crucial for designing experiments and interpreting results.

| Inhibitor | Target | Assay Type | Value | Notes |

| Usp5-IN-1 | USP5 ZnF-UBD | Dissociation Constant (KD) | 2.8 µM | Selective over 9 homologous ZnF-UBD proteins.[1][2][3][9] |

| Usp5-IN-1 | USP5 Catalytic Activity | In vitro di-ubiquitin cleavage (DU48-03 substrate) | IC50 = 0.8 µM | |

| Usp5-IN-1 | USP5 Catalytic Activity | In vitro di-ubiquitin cleavage (DU48-02 substrate) | IC50 = 26 µM | [1][9] |

| Usp5-IN-1 | Ubiquitin displacement from USP5 ZnF-UBD | Fluorescence Competition Assay | IC50 = 7 µM | [9] |

| Usp5-IN-1 | Ubiquitin displacement from full-length USP5 | Fluorescence Competition Assay | IC50 = 46 µM | [9] |

| PYR41 | E1-activating enzymes (also inhibits USP5) | Astrovirus Progeny Reduction | IC50 = 24 µM | [10] |

Signaling Pathways and Experimental Workflows

To facilitate the investigation of Usp5-IN-1 in viral infection, the following diagrams illustrate the key signaling pathways involving USP5 and a general experimental workflow.

Caption: USP5 negatively regulates the RIG-I-like receptor (RLR) signaling pathway.

Caption: A general workflow for evaluating the antiviral effects of Usp5-IN-1.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the role of USP5 and the effect of Usp5-IN-1 on viral infection.

Plaque Assay for Viral Titer Quantification

This assay measures the concentration of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock

-

Serum-free culture medium

-

Overlay medium (e.g., 1% methylcellulose in 2x medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer overnight.[6][11][12]

-

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cells and wash once with PBS. Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.[13]

-

Overlay: Aspirate the viral inoculum and add 2 mL of overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with 1 mL of 10% formaldehyde for at least 30 minutes.[14] Remove the formaldehyde and stain the cells with 1 mL of crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells with a countable number of plaques (30-100).

-

Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)[12]

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification